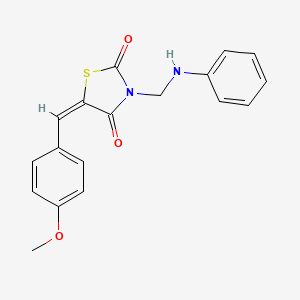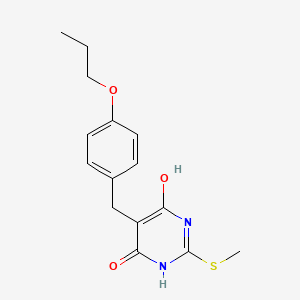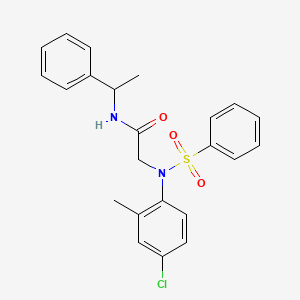![molecular formula C22H23NO3 B5118250 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline, also known as AMPPQ, is a synthetic compound that has been used extensively in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it useful for a wide range of applications.
Mécanisme D'action
The mechanism of action of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline involves its binding to specific proteins and enzymes in the body. It has been found to bind to several ion channels, including the TRPM8 channel, and to inhibit their function. This inhibition can lead to a variety of biochemical and physiological effects, including changes in cellular signaling and ion flux.
Biochemical and Physiological Effects
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the function of several ion channels, including the TRPM8 channel, which can lead to changes in cellular signaling and ion flux. Additionally, 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been found to have anti-inflammatory properties and has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline in lab experiments is its specificity. Because it binds to specific proteins and enzymes, it can be used to study the function of these proteins in isolation. Additionally, 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been found to be relatively stable and easy to work with in lab settings.
One limitation of using 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline in lab experiments is its potential toxicity. While it has been found to be relatively safe at low concentrations, higher concentrations can be toxic to cells. Additionally, because 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline is a synthetic compound, its effects on biological systems may not be entirely representative of natural processes.
Orientations Futures
There are several potential future directions for research involving 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline. One area of interest is the study of its effects on other ion channels and proteins. Additionally, further research is needed to determine the optimal concentrations of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline for use in lab experiments. Finally, there is potential for the development of new drugs based on the structure of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline, which could have a variety of therapeutic applications.
Méthodes De Synthèse
The synthesis of 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline is a multi-step process that involves the use of several chemical reagents. The first step involves the reaction of 4-allyl-2-methoxyphenol with 3-chloropropylamine to form 3-(4-allyl-2-methoxyphenoxy)propylamine. This intermediate is then reacted with 8-hydroxyquinoline to form 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline. The final product is purified using column chromatography.
Applications De Recherche Scientifique
8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been used extensively in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to be particularly useful in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. 8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline has been used to study the function of several ion channels, including the TRPM8 channel, which is involved in the sensation of cold temperatures.
Propriétés
IUPAC Name |
8-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-3-7-17-11-12-19(21(16-17)24-2)25-14-6-15-26-20-10-4-8-18-9-5-13-23-22(18)20/h3-5,8-13,16H,1,6-7,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCIRZNBFLIBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)


![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5118196.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)


![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)

![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)